molecular formula C11H12F6O B173976 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL CAS No. 196314-61-1

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

Cat. No.: B173976
CAS No.: 196314-61-1
M. Wt: 274.2 g/mol
InChI Key: NIQLOLNJWXWZHX-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL typically involves multiple steps:

    Starting Materials: The synthesis begins with bicyclo[2.2.1]hept-5-ene, which is reacted with trifluoromethyl ketone under controlled conditions.

    Reaction Conditions: The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Advanced Purification Techniques: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-yl derivatives: Compounds with similar bicyclic structures but different substituents.

    Trifluoromethyl alcohols: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL is unique due to its combination of a bicyclic structure and multiple fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F6O/c12-10(13,14)9(18,11(15,16)17)5-8-4-6-1-2-7(8)3-6/h1-2,6-8,18H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLOLNJWXWZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

357397-07-0
Record name 5-(2-Hydroxy-2,2-bistrifluoromethyl)ethyl-2-norbornene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357397-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30612716
Record name 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196314-61-1
Record name α,α-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196314-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2-ethanol, α,α-bis(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 2
Reactant of Route 2
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 3
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 4
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 5
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 6
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

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